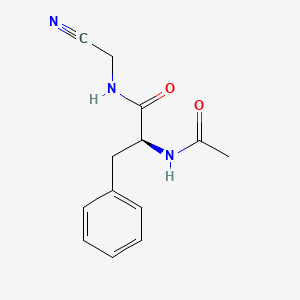

N-acetyl-phenylalanyl-glycine-nitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El N-acetil-fenilalanil-glicina-nitrilo es un compuesto de nitrilo peptídico conocido por su papel como inhibidor reversible de las proteasas de cisteína, como la papaína . Este compuesto se caracteriza por la presencia de un grupo nitrilo, que forma un aducto covalente con el grupo tiol de la cisteína en el sitio activo de las enzimas . Esta interacción única lo convierte en una herramienta valiosa en la investigación bioquímica y el desarrollo de fármacos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de N-acetil-fenilalanil-glicina-nitrilo típicamente implica los siguientes pasos:

Acilación: El material de partida, fenilalanina, se acetila para formar N-acetil-fenilalanina.

Formación de enlace peptídico: La N-acetil-fenilalanina se acopla luego con glicina para formar N-acetil-fenilalanil-glicina.

Formación de nitrilo: El paso final implica la conversión del grupo carboxilo de la porción de glicina a un grupo nitrilo, lo que da como resultado N-acetil-fenilalanil-glicina-nitrilo.

Métodos de producción industrial: La producción industrial de N-acetil-fenilalanil-glicina-nitrilo sigue rutas sintéticas similares, pero a menudo emplea condiciones de reacción y catalizadores optimizados para mejorar el rendimiento y la pureza. Técnicas como la síntesis de péptidos en fase sólida (SPPS) y la síntesis en fase de solución se utilizan comúnmente .

Análisis De Reacciones Químicas

Tipos de reacciones: El N-acetil-fenilalanil-glicina-nitrilo se somete a diversas reacciones químicas, que incluyen:

Hidrólisis: El grupo nitrilo puede hidrolizarse para formar la amida o ácido carboxílico correspondiente.

Reducción: El grupo nitrilo puede reducirse para formar la amina correspondiente.

Sustitución: El grupo nitrilo puede participar en reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes:

Hidrólisis: Se utilizan condiciones ácidas o básicas para hidrolizar el grupo nitrilo.

Reducción: Se emplean agentes reductores como el hidruro de aluminio y litio (LiAlH4) o la hidrogenación catalítica.

Sustitución: Se utilizan nucleófilos como aminas o tioles en reacciones de sustitución.

Productos principales:

Hidrólisis: Amidas o ácidos carboxílicos.

Reducción: Aminas.

Sustitución: Nitrilos sustituidos.

4. Aplicaciones en investigación científica

El N-acetil-fenilalanil-glicina-nitrilo tiene varias aplicaciones en investigación científica:

Bioquímica: Se utiliza como inhibidor para estudiar el mecanismo de las proteasas de cisteína.

Desarrollo de fármacos: Se investiga como un posible agente terapéutico para enfermedades que involucran proteasas de cisteína.

Biología química: Se emplea en el diseño de inhibidores enzimáticos y sondas para estudiar la actividad enzimática.

Aplicaciones Científicas De Investigación

N-acetyl-phenylalanyl-glycine-nitrile has several scientific research applications:

Biochemistry: Used as an inhibitor to study the mechanism of cysteine proteases.

Drug Development: Investigated as a potential therapeutic agent for diseases involving cysteine proteases.

Chemical Biology: Employed in the design of enzyme inhibitors and probes for studying enzyme activity.

Mecanismo De Acción

El mecanismo de acción del N-acetil-fenilalanil-glicina-nitrilo implica la formación de un aducto covalente entre el grupo nitrilo y el grupo tiol de la cisteína en el sitio activo de las enzimas. Esta interacción inhibe la actividad de la enzima bloqueando el sitio catalítico, evitando la unión del sustrato y la posterior catálisis . Los objetivos moleculares incluyen proteasas de cisteína como la papaína .

Compuestos similares:

- N-acetil-glicina-nitrilo

- N-benzoil-glicina-nitrilo

- Benzoilamidoacetonitrilo (hippurylnitrilo)

Comparación: El N-acetil-fenilalanil-glicina-nitrilo es único debido a la presencia de la cadena lateral de fenilalanina, que proporciona estabilidad adicional al nitrilo unido covalentemente en comparación con otros compuestos similares . Esta estabilidad mejora su potencia inhibitoria y lo convierte en una herramienta valiosa en la investigación bioquímica .

Comparación Con Compuestos Similares

- N-acetyl-glycine-nitrile

- N-benzoyl-glycine-nitrile

- Benzoylamidoacetonitrile (hippurylnitrile)

Comparison: N-acetyl-phenylalanyl-glycine-nitrile is unique due to the presence of the phenylalanine side chain, which provides additional stability to the covalently-bound nitrile compared to other similar compounds . This stability enhances its inhibitory potency and makes it a valuable tool in biochemical research .

Propiedades

Fórmula molecular |

C13H15N3O2 |

|---|---|

Peso molecular |

245.28 g/mol |

Nombre IUPAC |

(2S)-2-acetamido-N-(cyanomethyl)-3-phenylpropanamide |

InChI |

InChI=1S/C13H15N3O2/c1-10(17)16-12(13(18)15-8-7-14)9-11-5-3-2-4-6-11/h2-6,12H,8-9H2,1H3,(H,15,18)(H,16,17)/t12-/m0/s1 |

Clave InChI |

ITHLBMBCVIAAIX-LBPRGKRZSA-N |

SMILES isomérico |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC#N |

SMILES canónico |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N2-{4-[(4-chlorobenzyl)oxy]benzyl}glycinamide](/img/structure/B10851539.png)

![N5-[4-Benzylphenyl]-L-glutamamide](/img/structure/B10851562.png)

![N6-[(4-Nitro)-phenyl]-9-benzyl-2-phenyladenine](/img/structure/B10851567.png)

![N6-methoxy-2-[(2-pyridinyl)ethynyl]adenosine](/img/structure/B10851576.png)

![N6-[(4-Amino)-phenyl]-9-benzyl-2-phenyladenine](/img/structure/B10851577.png)

![N6-methoxy-2-[(4-methylphenyl)ethynyl]adenosine](/img/structure/B10851581.png)

![N6-methoxy-2-[(4-pentylphenyl)ethynyl]adenosine](/img/structure/B10851592.png)

![N6-methoxy-2-[(3-pyridinyl)ethynyl]-adenosine](/img/structure/B10851601.png)

![N-allyl[D-Pro-10]Dyn A-(1-11)](/img/structure/B10851608.png)